molecular formula C12H15NO2 B8018986 3-(2-Phenylmethoxyethoxy)propanenitrile

3-(2-Phenylmethoxyethoxy)propanenitrile

Cat. No.: B8018986
M. Wt: 205.25 g/mol
InChI Key: BFACHUMASIGIKI-UHFFFAOYSA-N
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Description

3-(2-Phenylmethoxyethoxy)propanenitrile is a nitrile-containing compound characterized by a propanenitrile backbone substituted with a 2-(phenylmethoxy)ethoxy group. The structure comprises a phenylmethyl (benzyl) ether linked via an ethoxy spacer to the third carbon of the propanenitrile chain (CH2CH2CN-O-CH2CH2-O-Benzyl).

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFACHUMASIGIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(2-Phenylmethoxyethoxy)propanenitrile, enabling a comparative analysis of their properties:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Key Functional Groups Notable Properties Reference
3-(Benzyloxy)propanenitrile 6328-48-9 C10H11NO 161.20 Liquid* Benzyl ether, nitrile Higher lipophilicity due to direct benzyl substitution; used in organic synthesis
3-(2-(2-Hydroxyethoxy)ethoxy)propanenitrile 10143-54-1 C7H13NO3 159.18 Liquid* Ether, hydroxyl, nitrile Enhanced hydrophilicity; requires cold storage (2–8°C)
2-(3-Methoxyphenyl)propanenitrile 25310-30-9 C10H11NO 161.20 Liquid Methoxyphenyl, nitrile Electron-donating methoxy group alters electronic effects on nitrile
3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile 2465-93-2 C11H15N3O3 237.26 Not reported Multiple nitriles, ether High polarity due to multiple cyano groups; potential crosslinking applications
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Not provided C9H8FNO2S 213.23 Solid* Sulfonyl, fluorophenyl, nitrile Electron-withdrawing sulfonyl group increases acidity and reactivity

*Inferred from storage conditions or synthesis context.

Key Comparative Analysis

Functional Group Effects
  • Ether vs. Sulfonyl Groups : The ether linkage in this compound enhances flexibility and moderate polarity, whereas sulfonyl groups (e.g., in 3-[(2-fluorophenyl)sulfonyl]propanenitrile ) increase acidity and reactivity toward nucleophiles.
  • Hydroxyl vs. Benzyl Substitution : Replacing the terminal benzyl group with a hydroxyl (as in 3-(2-(2-hydroxyethoxy)ethoxy)propanenitrile ) significantly boosts hydrophilicity, impacting solubility in aqueous systems.
Physicochemical Properties
  • Lipophilicity : The benzyl ether in 3-(benzyloxy)propanenitrile confers higher logP values compared to hydroxylated analogs, influencing membrane permeability in pharmaceutical contexts.
  • Stability : Hydroxyl-containing derivatives (e.g., ) may exhibit hygroscopicity, necessitating controlled storage conditions.

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